molecular formula C19H26N4O3 B10991216 N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10991216
M. Wt: 358.4 g/mol
InChI Key: VIQBPNYHWWXWDT-UHFFFAOYSA-N
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Description

3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a molecular formula of C25H29N3O4 and a molecular weight of 435.51 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholinoethoxy group, and an isopropyl group

Preparation Methods

The synthesis of 3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring. The morpholinoethoxy group is then introduced through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate halogenated precursor.

Chemical Reactions Analysis

3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. For instance, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

3-ISOPROPYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds such as:

Biological Activity

N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, discussing its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazole ring : Known for diverse biological activities.
  • A morpholine moiety : Often linked to enhanced solubility and bioavailability.
  • A propan-2-yl group : Contributes to the compound's stability and interaction with biological targets.

The molecular formula for this compound is C16H22N4O3C_{16}H_{22}N_{4}O_{3}, with a molecular weight of approximately 306.37 g/mol. The presence of functional groups suggests potential interactions with various enzymes and receptors, making it a candidate for further pharmacological studies .

Antitumor Effects

Preliminary studies indicate that this compound may exhibit antitumor properties . Pyrazole derivatives are often investigated for their ability to inhibit specific kinase pathways involved in cancer progression. In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, although detailed IC50 values and specific pathways require further exploration .

Anti-inflammatory Properties

Research on related pyrazole compounds has demonstrated significant anti-inflammatory activity . For instance, several derivatives have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The anti-inflammatory efficacy can be attributed to the compound's ability to modulate signaling pathways involved in inflammatory responses .

CompoundCOX Selectivity IndexIC50 (μg/mL)
This compoundTBDTBD
Related Pyrazole Derivative A8.2254.65
Related Pyrazole Derivative B9.3160.56

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor , particularly against kinases involved in various signaling pathways. This inhibition could lead to altered cellular responses that are beneficial in treating diseases characterized by dysregulated signaling .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Binding Affinity : Interaction with specific receptors or enzymes, leading to inhibition or modulation of their activity.
  • Signal Transduction Modulation : Alteration of key signaling pathways that affect cell proliferation and inflammation.
  • Antioxidant Properties : Potential reduction of oxidative stress, contributing to its protective effects against cellular damage.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of pyrazole derivatives similar to this compound:

  • Anticancer Activity : A derivative exhibited an IC50 value of approximately 92.4 μM against multiple cancer cell lines, indicating significant anticancer potential .
  • Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model, certain pyrazole derivatives demonstrated superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .
  • Enzyme Inhibition Studies : Compounds structurally related to this pyrazole have shown selective inhibition of COX enzymes with minimal side effects on gastric mucosa .

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-[3-(2-morpholin-4-ylethoxy)phenyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H26N4O3/c1-14(2)17-13-18(22-21-17)19(24)20-15-4-3-5-16(12-15)26-11-8-23-6-9-25-10-7-23/h3-5,12-14H,6-11H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

VIQBPNYHWWXWDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NC2=CC(=CC=C2)OCCN3CCOCC3

Origin of Product

United States

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